3-(4-ethoxyphenyl)-N-(3-nitrophenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds structurally similar to 3-(4-ethoxyphenyl)-N-(3-nitrophenyl)acrylamide, involves several chemical processes and characterization techniques. Tanış et al. (2019) discussed the synthesis and characterization of N-(4-nitrophenyl)acrylamide, using spectroscopic techniques and theoretical methods (Tanış, Çankaya, & Yalçın, 2019). Similarly, other studies have focused on synthesizing novel compounds through various chemical reactions, demonstrating the versatility of acrylamide derivatives in chemical synthesis (Asiri, Karabacak, Kurt, & Alamry, 2011).
Molecular Structure Analysis
The analysis of the molecular structure of acrylamide derivatives, including 3-(4-ethoxyphenyl)-N-(3-nitrophenyl)acrylamide, employs techniques such as density functional theory (DFT), FT-IR, UV-vis, and NMR spectroscopy. The work by Asiri et al. (2011) is a prime example, where they combined experimental and theoretical analysis to determine the molecular conformation and electronic properties of a similar compound (Asiri et al., 2011).
Chemical Reactions and Properties
The reactivity and interaction of acrylamide derivatives with other chemicals have been explored through various studies. Hirotani and Zen (1994) investigated the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, leading to the formation of oxazines and hydroxy-arylaldehydes (Hirotani & Zen, 1994). Such studies illuminate the chemical versatility and potential applications of these compounds in synthesis and material science.
Physical Properties Analysis
Investigations into the physical properties of acrylamide derivatives, including thermal stability, solubility, and crystallinity, provide insights into their suitability for various applications. For instance, the study of novel diastereoselective synthesis and characterization of certain acrylamide derivatives by Bondock et al. (2014) involved analyzing their physical properties through X-ray crystallography and spectroscopic methods (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-9-6-13(7-10-16)8-11-17(20)18-14-4-3-5-15(12-14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMMIQNNUPEOX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
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